molecular formula C16H8N4Na2O11S2 B12513661 disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate

disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate

Cat. No.: B12513661
M. Wt: 542.4 g/mol
InChI Key: XBLIFEQTVVSTIM-UHFFFAOYSA-L
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Description

Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate is a complex organic compound known for its vibrant color and significant applications in various scientific fields. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate typically involves a multi-step process. The initial step often includes the nitration of a naphthalene derivative, followed by sulfonation to introduce sulfonate groups. The diazotization of an amine group and subsequent coupling with a dinitrophenyl compound results in the formation of the desired azo compound. The reaction conditions usually require controlled temperatures and the use of strong acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also incorporates purification steps such as crystallization and filtration to obtain the compound in its disodium salt form.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its color and reactivity.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction can produce aromatic amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives.

Scientific Research Applications

Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a dye and indicator in various chemical reactions due to its distinct color changes under different conditions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activities and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to generate reactive oxygen species.

    Industry: It is employed in the manufacturing of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate involves its interaction with cellular components. The compound can generate reactive oxygen species, leading to oxidative stress and cell death in targeted cells. It also interacts with enzymes such as glutathione S-transferases, which play a role in its metabolic activation and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[(2,4-dinitrophenyl)azo]naphthalene-1-sulfonate
  • Disodium 6-hydroxy-5-[(2,4-dinitrophenyl)azo]naphthalene-2-sulfonate

Uniqueness

Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate stands out due to its specific structural features, such as the positioning of sulfonate groups and the diazenyl linkage. These characteristics contribute to its unique reactivity and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H8N4Na2O11S2

Molecular Weight

542.4 g/mol

IUPAC Name

disodium;6-[(2,4-dinitrophenyl)diazenyl]-5-oxido-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C16H10N4O11S2.2Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;;/h1-7,21H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

XBLIFEQTVVSTIM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Origin of Product

United States

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